Homovanillic acid sulfate

概要

説明

Homovanillic acid sulfate is a phenol found in olive oil and a dopamine metabolite . It is a component of low-density lipoprotein in humans that consume olive oil . This compound levels are increased in response to acute renal injury in humans and rats, and it has been used as a biomarker for early detection of kidney disease in pediatric nephrology .

Synthesis Analysis

This compound is a metabolite of dopamine, produced by a consecutive action of monoamine oxidase and catechol-O-methyltransferase . A sensitive and easy analytical method for catecholamine metabolites including homovanillic acid determination was developed based on liquid chromatography–tandem mass spectrometry in a negative multiple reaction monitoring mode .

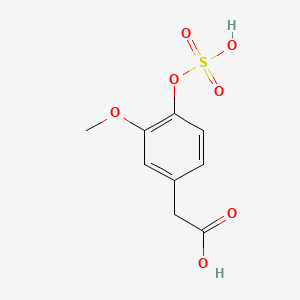

Molecular Structure Analysis

The molecular formula of this compound is C9H10O7S . Its average mass is 262.237 Da and its monoisotopic mass is 262.014709 Da .

Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 56.1±0.4 cm3 . It has 7 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . Its polar surface area is 119 Å2 and its molar volume is 166.9±3.0 cm3 .

科学的研究の応用

Detection and Imaging of Oxidative Enzymes

- Homovanillic acid (HVA) is utilized in detecting and imaging oxidative enzymes, such as peroxidase, glucose oxidase, and xanthine oxidase. A study developed a spectrofluorimetric method for determining hydrogen peroxide scavenging activity, using HVA's oxidation to its fluorescent biphenyl dimer in the presence of hydrogen peroxide and peroxidase (Paździoch‐Czochra & Wideńska, 2002).

Brain-to-Blood Efflux Transporter at Blood-Brain Barrier

- Research has shown that the rat organic anion transporter 3 (rOAT3) is responsible for the brain-to-blood efflux of HVA at the abluminal membrane of brain capillary endothelial cells. This finding provides insight into how HVA, a metabolite of dopamine, is removed from the brain (Mori et al., 2003).

Dopamine Metabolism and Neurological Disorders

- HVA's role in dopamine metabolism is crucial for understanding neurological disorders. Its concentration in the cerebrospinal fluid offers insights into dopamine turnover, aiding in the diagnosis and monitoring of diseases affecting the dopaminergic pathway (Marín-Valencia et al., 2008).

Cancer Diagnosis and Early Stage Detection

- Elevated levels of HVA in urine and blood have been associated with various diseases, including catecholamine-secreting tumors. The development of fluorescence probes and logic gate operations for detecting HVA signifies its importance in cancer diagnosis and early stage detection (Qin & Yan, 2019).

Neuroblastoma Diagnosis and Monitoring

- HVA, as an end-stage metabolite of catecholamine, serves as a clinical biomarker for neuroblastoma. Techniques like liquid chromatography tandem mass spectrometry (LC–MS/MS) have been used for measuring urinary concentrations of HVA in neuroblastoma patients, aiding in diagnosis and treatment monitoring (Hwang et al., 2021).

Safety and Hazards

According to the safety data sheet, Homovanillic acid sulfate should be handled with care to avoid dust formation . Contact with skin and eyes should be avoided, and adequate ventilation should be ensured . In case of accidental release, personal protective equipment should be used, and all sources of ignition should be removed .

将来の方向性

Homovanillic acid sulfate has been used as a biomarker for early detection of kidney disease in pediatric nephrology . Future research could focus on further exploring its potential as a biomarker in various health conditions. Additionally, more studies are needed to understand its biological activities and potential therapeutic applications.

作用機序

Target of Action

Homovanillic acid (HVA) is a major catecholamine metabolite that is produced by a consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine . It is associated with dopamine levels in the brain . HVA is used as a reagent to detect oxidative enzymes .

Mode of Action

It is known that hva, the parent compound of homovanillic acid sulfate, is produced by the action of monoamine oxidase and catechol-o-methyltransferase on dopamine . This suggests that this compound may interact with these enzymes or their targets.

Biochemical Pathways

HVA is involved in the metabolic pathway of dopamine, a key neurotransmitter in the brain . It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . The conversion of dopamine to HVA is part of the body’s mechanism for regulating dopamine levels in the brain .

Pharmacokinetics

It is known that hva, the parent compound, is a substrate of the organic anion transporter (oat) and multidrug resistance-associated protein 4 (mrp4) . This suggests that this compound may also interact with these transporters, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that hva, the parent compound, is associated with dopamine levels in the brain . Therefore, this compound may also influence dopamine-related processes in the brain.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the activity of the enzymes involved in its production, monoamine oxidase and catechol-O-methyltransferase, can be affected by factors such as pH, temperature, and the presence of other substances

生化学分析

Biochemical Properties

Homovanillic acid sulfate plays a significant role in biochemical reactions. It is a dopamine metabolite, indicating its interaction with enzymes and proteins involved in dopamine metabolism . The exact nature of these interactions is complex and involves multiple steps of enzymatic reactions.

Cellular Effects

This compound has been found to influence various types of cells and cellular processes. It is known to impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being researched.

Metabolic Pathways

This compound is involved in the metabolic pathways of catecholamines. It interacts with various enzymes and cofactors in these pathways

特性

IUPAC Name |

2-(3-methoxy-4-sulfooxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O7S/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACOAKYXFIWAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312484 | |

| Record name | Homovanillic acid sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homovanillic acid sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38339-06-9 | |

| Record name | Homovanillic acid sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homovanillic acid sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homovanillic acid sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

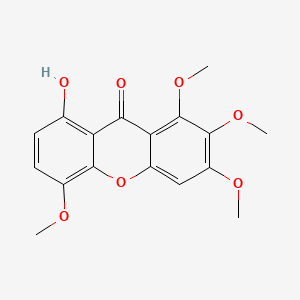

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

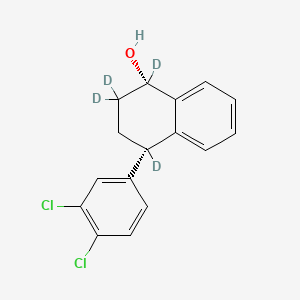

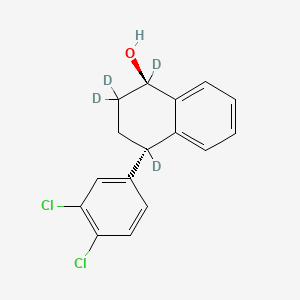

Feasible Synthetic Routes

Q1: What is the significance of Homovanillic acid sulfate in atherosclerosis research?

A1: this compound has been identified as a potential biomarker for atherosclerosis. Research indicates that this metabolite is associated with the "atherogenic state," a spectrum ranging from non-atherogenic to highly atherogenic states. Importantly, this association appears independent of specific conditions like metabolic syndrome or obesity. [] This suggests that this compound, along with other metabolites, could provide a broader picture of atherosclerosis risk beyond traditional clinical markers.

Q2: Which metabolic pathways are linked to this compound in the context of atherosclerosis?

A2: Studies point towards the involvement of this compound in the catabolism of phenylalanine and tyrosine, as well as in the biosynthesis of estrogens and phenylpropanoids. [] These pathways are intertwined with lipid metabolism and inflammation, both crucial processes in the development and progression of atherosclerosis.

Q3: Beyond atherosclerosis, are there other areas where this compound is being investigated as a potential biomarker?

A4: Yes, research suggests this compound could be a potential biomarker for diabetic nephropathy. Studies have observed differential metabolite profiles in both plasma and urine of mice with type 1 diabetes and diabetic nephropathy, with this compound being one of the metabolites associated with these profiles. [] This highlights its potential role in understanding the progression of diabetic complications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)

![1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B563232.png)